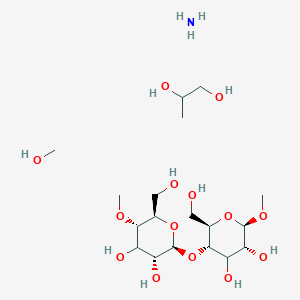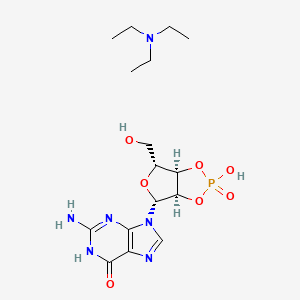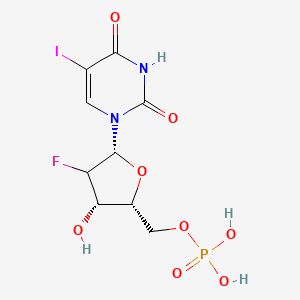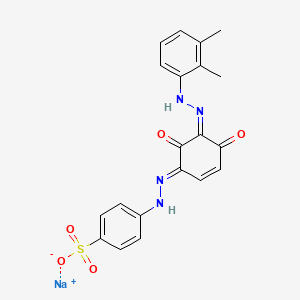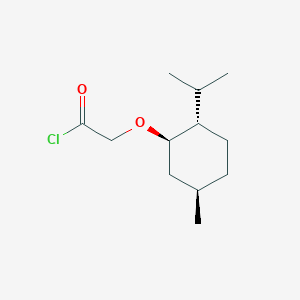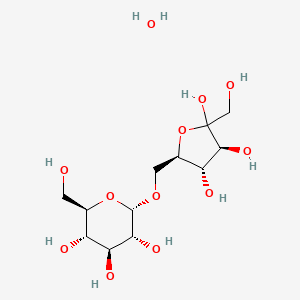![molecular formula C₁₈H₁₄N₄O₃ B1146791 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol CAS No. 66030-25-9](/img/structure/B1146791.png)
2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol-related compounds involves multiple steps, including the use of the Petasis reaction for the generation of biologically important alkylaminophenol compounds. For instance, a study by Ulaş (2021) details the synthesis of a closely related molecule through this method, alongside spectroscopic (FTIR, UV, NMR) studies and non-linear optical (NLO) analysis to confirm the structure and investigate molecular properties (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure is extensively analyzed using a combination of FTIR, NMR (1H, 13C), UV-Vis spectrometry, and computational spectral studies. Density functional theory (DFT) calculations offer insight into electronic and structural properties, including bond lengths, angles, and dihedral angles, as well as HOMO-LUMO energies, providing a comprehensive understanding of the compound's molecular framework (Ulaş, 2021).
Chemical Reactions and Properties
Chemical reactions, particularly those leading to the synthesis of azo–azomethine dyes, play a crucial role in determining the functional properties of these compounds. A study on the synthesis and solvatochromism properties of some 4-((4-R-phenyldiazenyl-2-(pyridin-2-ylimino)methyl) phenols highlights the impact of solvent environment, temperature, and pH on the solvatochromism of azo–azomethine dyes, showcasing their versatile chemical behavior (Azarbani et al., 2016).
Physical Properties Analysis
The physical properties, including thermodynamic parameters such as rotation constants, entropy, thermal energy, and capacity, are essential for understanding the stability and reactivity of the compound. Vibrational frequencies, electrostatic potential, and excitation energies further elaborate on the physical characteristics that influence the compound's behavior in different environments (Ulaş, 2021).
Chemical Properties Analysis
The chemical properties of 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol derivatives, including their reactivity in various chemical reactions and interaction with different substrates, are critical for their potential applications. For example, the synthesis, characterization, and antimicrobial properties of oligomer and monomer/oligomer–metal complexes of a related compound highlight the compound's versatility and functional potential in different chemical contexts (Kaya, Emdi, & Saçak, 2009).
Applications De Recherche Scientifique
Antibacterial and Radical Scavenging Properties
Compounds similar to 2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol exhibit significant antibacterial activity against various bacteria, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumonia. These compounds also display notable radical scavenging properties, highlighting their potential in developing new antibacterial agents and antioxidants. The electron-donating groups in the aryl azo component were particularly effective in enhancing these activities, demonstrating the impact of substituent groups on the biological and chemical properties of these compounds (Azarbani et al., 2016).
Corrosion Inhibition
The compound and its derivatives are effective as corrosion inhibitors for brass in chloride solutions, showing that the efficiency of inhibition increases with the concentration. The formation of self-assembled films of these substances on the brass surface significantly enhances the corrosion resistance, suggesting their utility in protecting metal surfaces in corrosive environments (Asan et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
2-[[(pyridin-2-ylamino)diazenyl]methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c17-11-6-2-1-5-10(11)9-14-16-15-12-7-3-4-8-13-12/h1-8,17H,9H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJSTUGKJDFEQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=NNC2=CC=CC=N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylazoiminopyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)
